1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole” is a chemical compound with the molecular formula C20H14BrN3O3. It has a molecular weight of 424.254 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole core, which is a bicyclic compound made up of fused benzene and imidazole rings. It also contains a bromobenzyl group and a nitro group.
Scientific Research Applications
Enzyme Inhibition and Antimicrobial Activity
1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole derivatives have been explored for their potential in inhibiting enzymes such as α-glucosidase, which is significant in managing diseases like diabetes. These compounds have shown promising α-glucosidase inhibitory activity, suggesting their utility in therapeutic applications. Additionally, certain derivatives exhibit notable antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. This antimicrobial activity indicates their potential use in developing new antibacterial agents (Menteşe, Ülker, & Kahveci, 2015).
Antifungal Properties
Benzimidazole derivatives, including those structurally related to this compound, have been synthesized and tested for their antifungal activities. These compounds have demonstrated potential as fungicides, showing effectiveness against strains such as Candida albicans, Candida glabrata, and Candida krusei. Their antifungal properties suggest their applicability in treating fungal infections and in agricultural fungicides (Ahmadi & Nahri-Niknafs, 2011).
Antiproliferative Effects
Research into 2-aminobenzimidazole derivatives, which share a core structure with the compound , has revealed their potential antiproliferative activity against various human cancer cell lines. These findings underscore the potential of benzimidazole derivatives in cancer research, particularly in the development of new chemotherapeutic agents (Nawrocka et al., 2004).
Future Directions
Future research could focus on elucidating the synthesis process, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole”. This would provide a more comprehensive understanding of this compound .
Mechanism of Action
Target of Action
It is known that nitroimidazole compounds often target anaerobic bacteria .
Mode of Action
Nitroimidazole compounds typically inhibit bacterial protein synthesis by binding to rrna on both the 30s and 50s ribosomal subunits, preventing the formation of a translation initiation complex .
Biochemical Pathways
Nitroimidazole compounds, in general, are known to interfere with bacterial protein synthesis, which can affect a wide range of biochemical pathways .
Result of Action
The inhibition of bacterial protein synthesis by nitroimidazole compounds can lead to the death of the bacteria, thereby treating the infection .
Properties
IUPAC Name |
1-[(4-bromophenyl)methoxy]-6-nitro-2-phenylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O3/c21-16-8-6-14(7-9-16)13-27-23-19-12-17(24(25)26)10-11-18(19)22-20(23)15-4-2-1-3-5-15/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFZAJGAQYSQCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)Br)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.